molecular formula C33H31O4PS2 B12928828 1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B12928828
M. Wt: 586.7 g/mol
InChI Key: ITASYTIDPSEWMG-UHFFFAOYSA-N
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Description

1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with a unique structure that includes multiple aromatic rings and a phosphocine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Indeno Core: The indeno core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Phosphocine Group: The phosphocine group is introduced through a reaction with a suitable phosphorus-containing reagent.

    Functionalization of the Aromatic Rings: The aromatic rings are functionalized with ethylsulfanyl groups through substitution reactions.

The reaction conditions for each step vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions

1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide groups back to sulfides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s unique structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,10-bis(3,5-di-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide
  • 1,10-bis(3,5-bis(trifluoromethyl)phenyl)-12-hydroxy-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide

Uniqueness

1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical properties and reactivity. These groups can participate in various chemical reactions, making the compound versatile for different applications .

Properties

Molecular Formula

C33H31O4PS2

Molecular Weight

586.7 g/mol

IUPAC Name

1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C33H31O4PS2/c1-3-39-27-11-7-5-9-23(27)25-15-13-21-17-19-33-20-18-22-14-16-26(24-10-6-8-12-28(24)40-4-2)32(30(22)33)37-38(34,35)36-31(25)29(21)33/h5-16H,3-4,17-20H2,1-2H3,(H,34,35)

InChI Key

ITASYTIDPSEWMG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC=CC=C7SCC)OP(=O)(O3)O)C=C2

Origin of Product

United States

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